![molecular formula C20H21Cl2NO5S B4758583 diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4758583.png)
diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate
説明
Diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate, also known as DAPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DAPT is a gamma-secretase inhibitor that has been shown to have a wide range of effects on cellular processes, making it a valuable tool for studying various biological pathways.
作用機序
Diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate works by inhibiting the gamma-secretase enzyme, which is responsible for the cleavage of APP and the production of beta-amyloid peptides. By inhibiting gamma-secretase, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate reduces the production of beta-amyloid peptides, which can have a range of effects on neuronal function and survival.
In addition to its effects on beta-amyloid production, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has also been shown to inhibit Notch signaling by blocking the cleavage of Notch receptors. This can affect cell differentiation, proliferation, and apoptosis, depending on the specific context.
Biochemical and Physiological Effects:
The biochemical and physiological effects of diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate depend on the specific biological pathway being studied. In the context of Alzheimer's disease research, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been shown to reduce the production of beta-amyloid peptides, which can have a range of effects on neuronal function and survival. Inhibition of beta-amyloid production can reduce the formation of amyloid plaques, which are a hallmark of Alzheimer's disease.
In the context of Notch signaling research, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been shown to inhibit the cleavage of Notch receptors, which can affect cell differentiation, proliferation, and apoptosis. This can have implications for various biological processes, including embryonic development, stem cell differentiation, and cancer progression.
実験室実験の利点と制限
Diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has several advantages for lab experiments, including its specificity for gamma-secretase and Notch signaling pathways, its relatively low toxicity, and its ability to cross the blood-brain barrier. These properties make it a valuable tool for studying various biological pathways, particularly in the context of Alzheimer's disease and Notch signaling.
However, there are also limitations to the use of diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate in lab experiments. For example, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate can have off-target effects on other enzymes and pathways, which can complicate data interpretation. In addition, the effects of diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate on cellular processes can vary depending on the specific cell type and experimental conditions, which can make it difficult to generalize findings.
将来の方向性
There are several future directions for research on diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate, including its potential use as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. In addition, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate could be used to study the role of gamma-secretase and Notch signaling in various biological processes, including cancer progression and stem cell differentiation.
Other potential future directions for research on diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate include the development of more specific and potent inhibitors of gamma-secretase and Notch signaling, as well as the exploration of other biological pathways that may be affected by diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate. Overall, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has significant potential for advancing our understanding of various biological processes and could have important implications for the development of new therapies for a range of diseases.
科学的研究の応用
Diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been used extensively in scientific research, particularly in the field of neurobiology. It has been shown to inhibit the gamma-secretase enzyme, which is involved in the processing of amyloid precursor protein (APP) and the production of beta-amyloid peptides. Beta-amyloid peptides are known to play a role in the development of Alzheimer's disease, and diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been used to study the effects of beta-amyloid on neuronal function and survival.
In addition to its role in Alzheimer's disease research, diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has also been used to study the role of Notch signaling in various biological processes. Notch signaling is involved in cell differentiation, proliferation, and apoptosis, and diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate has been used to inhibit Notch signaling and study its effects on these processes.
特性
IUPAC Name |
dipropan-2-yl 5-[(2,4-dichlorobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO5S/c1-9(2)27-19(25)15-11(5)16(20(26)28-10(3)4)29-18(15)23-17(24)13-7-6-12(21)8-14(13)22/h6-10H,1-5H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSJFOWQVCNRCHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC(C)C)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipropan-2-yl 5-{[(2,4-dichlorophenyl)carbonyl]amino}-3-methylthiophene-2,4-dicarboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



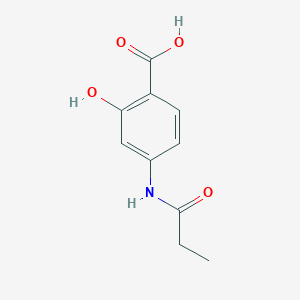
![3-(4-biphenylyl)-1-[(4-methoxybenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B4758509.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-3-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4758519.png)
![{7-[(3,5-dimethylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B4758523.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-naphthyl)-2-pyrimidinyl]thio}ethanone](/img/structure/B4758526.png)
![N-(5-methyl-3-isoxazolyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B4758534.png)
![1-(ethylsulfonyl)-N-[2-(4-morpholinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4758547.png)
![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4758567.png)
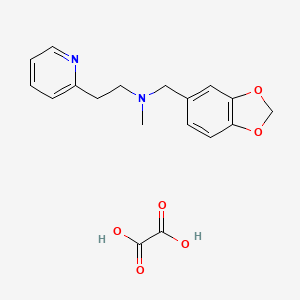
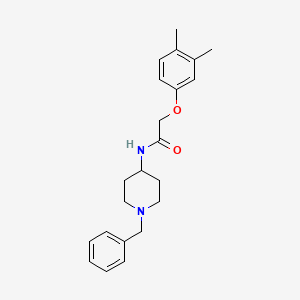
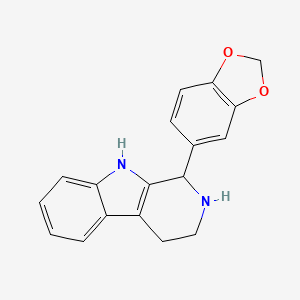
![4-{2-(benzoylamino)-3-[(2-methylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B4758604.png)
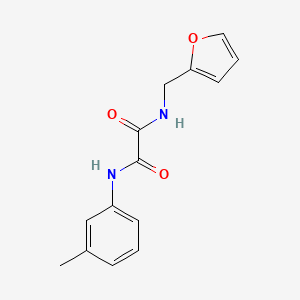
![methyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758612.png)